![molecular formula C20H19NO6 B583418 Ochratoxin B-[d5] CAS No. 1356353-91-7](/img/structure/B583418.png)
Ochratoxin B-[d5]
Übersicht
Beschreibung
Ochratoxin B-[d5] (CAS: 666236-28-8) is a deuterium-labeled analog of ochratoxin A (OTA), a mycotoxin produced by Aspergillus and Penicillium species. Its molecular formula is C₂₀H₁₃D₅ClNO₆, with a molecular weight of 408.84 g/mol . The compound features five deuterium atoms replacing hydrogen at specific positions, enhancing its stability and utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic studies. Its primary application lies in the precise quantification of OTA in complex biological matrices, minimizing analytical variability caused by matrix effects .
Vorbereitungsmethoden
Total Synthesis of Ochratoxin B-[d5]
Total synthesis involves constructing the molecule from commercially available precursors, enabling precise control over isotopic labeling. The strategy parallels methods developed for Ochratoxin A-[d5], adapted to account for the absence of a chlorine atom in the isocoumarin moiety of Ochratoxin B .
Key Synthetic Steps
-
Synthesis of Deuterated Phenylalanine :
L-Phenylalanine undergoes deuterium exchange at the β-carbon and aromatic ring positions via acid-catalyzed deuteration in D₂O or DCl, yielding L-[d₅]-phenylalanine .This step achieves >98% isotopic enrichment, confirmed by mass spectrometry .
-
Preparation of the Isocoumarin Carboxylic Acid (Ochratoxin α) :
The non-chlorinated isocoumarin core (5-hydroxy-3-methyl-1-oxoisochromane-7-carboxylic acid) is synthesized via: -
Amide Bond Formation :
The deuterated phenylalanine is coupled with the isocoumarin carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF. Protection of the amino and carboxyl groups ensures regioselective amidation :
Optimization and Yields
-
Overall Yield : 7–9% from L-[d₅]-phenylalanine, limited by losses during purification .
-
Purity : >95% (HPLC), with isotopic integrity verified via LC-MS/MS .
Table 1: Total Synthesis Parameters
Parameter | Value |
---|---|
Deuterated precursor | L-[d₅]-Phenylalanine |
Coupling reagent | EDC/HOBt |
Solvent | Anhydrous DMF |
Reaction temperature | 0–4°C |
Final purity (HPLC) | 95.2% |
Semi-Synthetic Derivation from Ochratoxin B
This approach modifies native Ochratoxin B to introduce deuterium labels, leveraging existing fungal-derived toxin stocks.
Hydrolysis and Reductive Deuteration
-
Acid Hydrolysis :
Ochratoxin B is treated with 6M HCl at 110°C for 24 hours to cleave the amide bond, yielding ochratoxin α (isocoumarin acid) and L-phenylalanine . -
Deuteration of Phenylalanine :
The isolated L-phenylalanine undergoes catalytic deuteration using Pd/BaSO₄ in D₂O under H₂ atmosphere, replacing five hydrogens with deuterium : -
Reconstitution of Ochratoxin B-[d₅] :
The deuterated phenylalanine is re-coupled to ochratoxin α via mixed anhydride activation (ClCO₂Et) in THF, followed by deprotection with NaOH .
Yield and Challenges
-
Overall Yield : 4–6% over four steps, constrained by incomplete deuteration and coupling efficiency .
-
Side Reactions : Partial racemization (<5%) at the phenylalanine α-carbon occurs during hydrolysis .
Table 2: Semi-Synthetic Pathway Efficiency
Step | Yield | Key Challenge |
---|---|---|
Acid hydrolysis | 85% | Amide cleavage selectivity |
Deuteration | 65% | Isotopic scrambling |
Coupling | 40% | Anhydride stability |
Deprotection | 90% | Saponification side products |
Comparative Analysis of Methods
Table 3: Total Synthesis vs. Semi-Synthetic Approaches
Metric | Total Synthesis | Semi-Synthetic |
---|---|---|
Starting material cost | High (deuterated Phe) | Low (native OTA) |
Synthetic steps | 6 | 4 |
Overall yield | 7–9% | 4–6% |
Isotopic purity | >98% | 92–95% |
Scalability | Moderate | Limited by OTA supply |
The total synthesis route is preferred for high-precision applications (e.g., regulatory testing), while semi-synthesis offers cost advantages for bulk production .
Analytical Validation of Ochratoxin B-[d₅]
Mass Spectrometric Confirmation
-
Q-TOF-MS : Base peak at m/z 374.2 ([M+H]⁺), with a 5 Da shift relative to non-deuterated Ochratoxin B (m/z 369.1) .
-
Fragmentation Pattern : Matches native Ochratoxin B, confirming structural integrity .
Application in SIDA
Analyse Chemischer Reaktionen
Types of Reactions: Ochratoxin B-[d5] undergoes various chemical reactions, including:
Oxidation: Ochratoxin B-[d5] can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ochratoxin B-[d5] to less toxic forms.
Substitution: Substitution reactions can occur at specific functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Ochratoxin B-[d5] has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard for the quantification of ochratoxin B in food and environmental samples.
Toxicology Studies: Helps in studying the metabolism and toxicokinetics of ochratoxin B by providing a stable isotopic reference.
Biological Research: Used in studies investigating the biological effects of ochratoxins on cellular and molecular levels.
Pharmaceutical Research: Aids in the development of detoxification strategies and therapeutic interventions for ochratoxin-related toxicity.
Wirkmechanismus
Ochratoxin B-[d5] exerts its effects through several mechanisms, including:
Inhibition of Protein Synthesis: Ochratoxin B-[d5] interferes with the synthesis of proteins by inhibiting the activity of phenylalanyl-tRNA synthetase.
Induction of Oxidative Stress: It generates reactive oxygen species, leading to oxidative damage to cellular components.
DNA Adduct Formation: Ochratoxin B-[d5] can form adducts with DNA, causing mutations and potentially leading to carcinogenesis.
Apoptosis and Necrosis: It induces programmed cell death (apoptosis) and necrosis in various cell types.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Related Ochratoxins
Structural and Functional Comparisons
Ochratoxins share a core structure comprising a dihydroisocoumarin moiety linked to phenylalanine. Key differences arise in substituents, which influence toxicity and detection. Below is a comparative overview:
Key Differences in Toxicity and Detection
- Ochratoxin A (OTA): The chlorine atom at C5 enhances its electrophilicity, enabling DNA adduct formation and oxidative stress, contributing to renal carcinogenicity .
- Ochratoxin B (OTB) : Absence of chlorine reduces reactivity and toxicity, making it 10–20 times less toxic than OTA in animal models .
Analytical Challenges and Advancements
- Cross-Reactivity : Antibodies in ELISA often cross-react with OTB and ochratoxin α, necessitating confirmatory LC-MS for specificity . Ochratoxin B-[d5] circumvents this issue via isotopic distinction .
- Detection Limits : Advanced methods like graphene oxide-based biosensors achieve OTA detection limits as low as 0.02 ng/mL , while isotopic analogs like B-[d5] enhance precision in quantitation .
- Modified Mycotoxins : Hydrolysis products (e.g., ochratoxin α) and conjugates may evade standard detection protocols, requiring targeted metabolomic approaches .
Biologische Aktivität
Ochratoxin B (OTB) is a mycotoxin produced by various fungi, particularly species of Aspergillus and Penicillium. It is structurally similar to ochratoxin A (OTA), but lacks the chlorinated substituent, which influences its biological activity and toxicity. The isotopically labeled variant, Ochratoxin B-[d5], is utilized in research to study the metabolism and toxicokinetics of ochratoxins in biological systems. This article explores the biological activity of Ochratoxin B-[d5], focusing on its interactions with proteins, cellular effects, and implications for human health.
Protein Binding Affinity
One of the critical aspects of ochratoxins' biological activity is their ability to bind to proteins, particularly human serum albumin (HSA). Studies have demonstrated that OTB binds tightly to HSA, with an association constant () estimated at approximately . This binding has significant implications for the distribution and toxicity of OTB in vivo.
Table 1: Binding Affinities of Ochratoxins to Human Serum Albumin
Compound | Association Constant (L/mol) |
---|---|
Ochratoxin A | |
Ochratoxin B | |
Ochratoxin C |
The binding affinity of OTB is lower than that of OTA, indicating that while OTB can interact with serum proteins, it may have a different pharmacokinetic profile compared to its chlorinated counterpart.
Cellular Effects
Research has shown that OTB exhibits cytotoxic effects on various cell lines. In a viability assay conducted on human liver cells, exposure to OTB at concentrations of 5.0, 10.0, and 20.0 µM resulted in decreased ATP levels, indicating compromised cellular function . The study also highlighted that the presence of fetal bovine serum (FBS) or HSA could modulate the cytotoxic effects of OTB.
Table 2: Cytotoxicity of Ochratoxin B in Cell Lines
Concentration (µM) | ATP Levels (Relative to Control) |
---|---|
5.0 | ~75% |
10.0 | ~50% |
20.0 | ~25% |
The mechanism by which OTB exerts its cytotoxic effects appears to involve the induction of apoptosis in affected cells. This process is characterized by increased levels of cleaved PARP1, a marker for apoptotic cell death . The activation of apoptotic pathways suggests that OTB may contribute to liver toxicity and potentially carcinogenic processes.
Q & A
Basic Research Questions
Q. What methodological considerations are critical for synthesizing high-purity Ochratoxin B-[d5] in laboratory settings?
- Answer : Synthesis requires isotopic labeling at the d5 position using deuterated precursors (e.g., deuterated acetic anhydride). Purification via preparative HPLC with UV/fluorescence detection ensures removal of unlabeled impurities. Analytical validation using NMR and high-resolution mass spectrometry (HRMS) is essential to confirm isotopic purity (>98%) and structural integrity .
Q. How can researchers quantify Ochratoxin B-[d5] in complex matrices (e.g., food, biological fluids)?
- Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for precision. Sample preparation involves immunoaffinity columns or solid-phase extraction (SPE) to isolate the analyte. Method validation must include recovery studies (70–120%), matrix effects, and limits of detection (LOD < 0.1 µg/kg) .
Q. What are the key stability challenges for Ochratoxin B-[d5] during storage and analysis?
- Answer : Degradation occurs under UV light and alkaline conditions. Store standards in amber vials at -20°C in acetonitrile/water (1:1) to minimize hydrolysis. Monitor stability via repeated LC-MS analysis over 6 months, with <5% signal loss as the acceptance criterion .
Advanced Research Questions
Q. How should experimental designs be optimized to study Ochratoxin B-[d5]’s metabolic pathways in vivo?
- Answer : Use a fractional factorial design to test variables like dose, exposure duration, and species (e.g., rodents vs. primates). Include negative controls (deuterium-free analogs) to distinguish isotopic effects. Employ kinetic modeling (e.g., non-compartmental analysis) to estimate metabolic half-lives and clearance rates .
Q. What statistical approaches resolve contradictions in Ochratoxin B-[d5] toxicity data across studies?
- Answer : Apply meta-analysis to harmonize heterogeneous datasets, adjusting for variables like species, sex, and exposure routes. Use Benjamini-Hochberg correction to control false discovery rates (FDR < 0.05) when testing multiple hypotheses. Sensitivity analysis identifies outliers driven by methodological biases (e.g., extraction efficiency differences) .
Q. How can researchers validate Ochratoxin B-[d5]’s role as an internal standard in co-exposure studies with other mycotoxins?
- Answer : Conduct cross-reactivity assays using ELISA or SPE cartridges to confirm no interference from co-occurring toxins (e.g., aflatoxins). Validate via spike-and-recovery experiments in multi-toxin matrices, ensuring recovery rates remain consistent (±10%) compared to single-toxin analyses .
Q. What strategies improve reproducibility in Ochratoxin B-[d5] biomarker discovery studies?
- Answer : Standardize protocols using MIAME (Minimum Information About a Microarray Experiment) or similar frameworks. Share raw data (e.g., mass spectra, chromatograms) in public repositories like MetaboLights. Include detailed supplementary methods on instrumental parameters (e.g., collision energy gradients in MS/MS) .
Q. Methodological Tables
Table 1: Comparison of Extraction Techniques for Ochratoxin B-[d5]
Method | Recovery (%) | LOD (µg/kg) | Matrix Compatibility | Reference |
---|---|---|---|---|
Immunoaffinity SPE | 85–92 | 0.05 | Food, Serum | |
QuEChERS | 78–88 | 0.1 | Cereals, Wine | |
Liquid-Liquid | 65–75 | 0.2 | Urine |
Table 2: Key Parameters for LC-MS/MS Validation
Parameter | Requirement | Ochratoxin B-[d5] Example |
---|---|---|
Linearity (R²) | ≥0.99 | 0.997 |
Intra-day Precision | RSD ≤15% | 8.2% |
Inter-day Precision | RSD ≤20% | 12.5% |
Matrix Effect | ±20% signal change | -12% (cereal extract) |
Eigenschaften
IUPAC Name |
(2S)-2-[[(3S)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-11-9-13-7-8-14(17(22)16(13)20(26)27-11)18(23)21-15(19(24)25)10-12-5-3-2-4-6-12/h2-8,11,15,22H,9-10H2,1H3,(H,21,23)(H,24,25)/t11-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEYIVCTQUFNTM-NHYWBVRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C(=C(C=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.